6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C9H11FN2 and a molecular weight of 166.2 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 1st position on the tetrahydroquinoxaline ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroquinoxaline and methylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoxaline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as:
6-Fluoroquinoxaline: Lacks the methyl group at the 1st position, resulting in different chemical and biological properties.
1-Methyl-1,2,3,4-tetrahydroquinoxaline: Lacks the fluorine atom at the 6th position, affecting its reactivity and interactions.
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline: Has a methyl group at the 2nd position instead of the 1st, leading to variations in its chemical behavior.
Properties
IUPAC Name |
7-fluoro-4-methyl-2,3-dihydro-1H-quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIZWPSUAKANDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474810 |
Source
|
Record name | 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912284-83-4 |
Source
|
Record name | 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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